1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide
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Overview
Description
1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halide salts, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated imidazole derivatives .
Scientific Research Applications
1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triethylimidazole: Similar structure but lacks the fused pyrazine ring.
2,3-Dihydroimidazo[4,5-b]pyrazine: Similar structure but lacks the ethyl substitutions.
Uniqueness
1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide is unique due to its specific combination of ethyl substitutions and the fused imidazole-pyrazine ring system.
Properties
CAS No. |
61373-13-5 |
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Molecular Formula |
C11H19IN4 |
Molecular Weight |
334.20 g/mol |
IUPAC Name |
1,2,3-triethyl-1,2-dihydroimidazo[4,5-b]pyrazin-1-ium;iodide |
InChI |
InChI=1S/C11H18N4.HI/c1-4-9-14(5-2)10-11(15(9)6-3)13-8-7-12-10;/h7-9H,4-6H2,1-3H3;1H |
InChI Key |
HOLNNBQJGCUNEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1[NH+](C2=NC=CN=C2N1CC)CC.[I-] |
Origin of Product |
United States |
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